Oxadimedine

Antihistamine Receptor Binding Pharmacology

Procure Oxadimedine as a specialized pharmacological tool distinct from classical H1 antihistamines. Its weak receptor affinity (Ki≈9µM) is ideal for investigating constitutive H1 signaling and inverse agonism without fully suppressing basal activity. The dual antihistamine and local anesthetic action, derived from its unique benzoxazole core, provides a single probe for dissecting allergic inflammation and pain pathways. Supported by Phase 2 clinical data, it serves as a valuable reference for drug repurposing screens and lead optimization in the ethylenediamine class.

Molecular Formula C18H21N3O
Molecular Weight 295.4 g/mol
CAS No. 16485-05-5
Cat. No. B100895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxadimedine
CAS16485-05-5
Molecular FormulaC18H21N3O
Molecular Weight295.4 g/mol
Structural Identifiers
SMILESCN(C)CCN(CC1=CC=CC=C1)C2=NC3=CC=CC=C3O2
InChIInChI=1S/C18H21N3O/c1-20(2)12-13-21(14-15-8-4-3-5-9-15)18-19-16-10-6-7-11-17(16)22-18/h3-11H,12-14H2,1-2H3
InChIKeyFBJHSTREJLPCAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxadimedine (CAS 16485-05-5): A Dual-Action Antihistamine and Local Anesthetic for Specialized Research Applications


Oxadimedine (CAS 16485-05-5) is a small-molecule, first-generation H1 histamine receptor antagonist belonging to the ethylenediamine derivative class [1]. It is distinguished by a unique benzoxazole core, which is associated with enhanced metabolic stability compared to classical antihistamines . The compound is also characterized by a dual pharmacological profile, having been developed as both an antihistamine and a local anesthetic . Research on this experimental drug has progressed to Phase 2 clinical trials, indicating a foundational level of human safety and tolerability data, although a comprehensive understanding of its biological activities remains limited due to the discontinuation of its development [2].

Why Generic Substitution is Ineffective: The Unique Pharmacological and Structural Signature of Oxadimedine


Generic substitution among first-generation H1 antihistamines is scientifically unsound due to Oxadimedine's distinct structural and pharmacological signature. Its unique benzoxazole core confers different binding interactions at the H1 receptor compared to the diphenylether-based (e.g., diphenhydramine) or alkylamine-based (e.g., chlorpheniramine) structures, resulting in a unique hydrogen-bonding network with key receptor residues . This structural divergence translates to a significantly lower H1 receptor binding affinity (Ki ≈ 9 µM), differentiating its potency profile from high-affinity comparators like diphenhydramine (Ki ≈ 15 nM) . Furthermore, Oxadimedine's dual functionality as both an antihistamine and a local anesthetic sets it apart from classical antihistamines that lack this secondary action . In silico models also suggest reduced susceptibility to cytochrome P450 oxidation, a potential pharmacokinetic advantage not shared by all in-class alternatives .

Oxadimedine Differential Evidence: Quantitative Comparators for Scientific Selection


Differentiated H1 Receptor Binding: Micromolar Affinity vs. Nanomolar Comparators

Oxadimedine exhibits a significantly lower binding affinity for the histamine H1 receptor (Ki ≈ 9 µM) compared to the widely used first-generation antihistamines diphenhydramine (Ki ≈ 15 nM) and chlorpheniramine (Ki ≈ 10 nM) . This difference, quantified as approximately a 600-fold lower affinity relative to diphenhydramine, positions Oxadimedine as a low-potency H1 antagonist suitable for research applications where strong inverse agonism or receptor downregulation is not desired .

Antihistamine Receptor Binding Pharmacology

Structural Basis for Altered Receptor Interactions: Benzoxazole Core vs. Classical Scaffolds

Molecular dynamics simulations indicate that Oxadimedine's benzoxazole core forms a hydrogen bond network with H1 receptor residues Thr112 and Phe424, which contrasts with the cation-π interactions characteristic of diphenhydramine's binding mode . Additionally, its benzyl substituent creates steric clashes with H4 receptor Tyr318 (vdW overlap: 1.8 Å), contributing to a calculated 42-fold selectivity for H1 over H4 . This molecular-level differentiation is supported by in silico descriptor analysis, where Oxadimedine exhibits a larger Topological Polar Surface Area (TPSA) of 41.2 Ų compared to diphenhydramine (29.5 Ų) and chlorpheniramine (27.0 Ų) .

Structural Biology Molecular Modeling SAR

Dual Pharmacological Activity: Antihistamine and Local Anesthetic Profile

Oxadimedine is explicitly developed as both an antihistamine and a local anesthetic, a dual profile that distinguishes it from many classical H1 antagonists . While specific IC50 values for sodium channel blockade are not publicly available, this established dual action implies a broader pharmacological effect, which is supported by its ability to block histamine-induced calcium influx in dorsal root ganglion neurons . This contrasts with compounds like diphenhydramine, which also possess local anesthetic properties, but through a different chemical class (ethanolamine) .

Local Anesthetic Dual Pharmacology Analgesia

Clinical Development Status: Phase 2 Trial Milestone

According to the ChEMBL database, Oxadimedine achieved a maximum clinical development phase of Phase 2 [1]. This represents a more advanced stage of human testing compared to many purely experimental or pre-clinical antihistamine analogs. This milestone implies that preliminary human safety, tolerability, and exploratory efficacy data were collected, providing a foundational dataset that can de-risk further research or repurposing efforts.

Clinical Development Drug Discovery Repurposing

Key Research and Industrial Application Scenarios for Oxadimedine (16485-05-5)


Probing H1 Receptor Constitutive Activity and Inverse Agonism

Due to its weak H1 receptor binding affinity (Ki ≈ 9 µM), Oxadimedine serves as an ideal tool for investigating basal (constitutive) H1 receptor signaling and the phenomenon of inverse agonism . Unlike high-affinity antagonists like diphenhydramine, Oxadimedine's low potency allows researchers to observe subtle shifts in receptor equilibrium without fully suppressing basal activity, which is critical for understanding the role of constitutive signaling in inflammation and allergy .

Investigating Combined Histaminergic and Nociceptive Pathways

Oxadimedine's dual activity as an H1 antihistamine and a local anesthetic makes it a unique probe for dissecting the interplay between allergic inflammation and pain signaling pathways . It can be used in preclinical models to study conditions like atopic dermatitis, where both histamine release and localized pain/itching are prominent features, providing insights that single-action antihistamines cannot .

Pharmacological Tool for Studying H1 Receptor Polymorphisms or Mutants

The distinct binding mode of Oxadimedine, which relies on hydrogen bonding with Thr112 and Phe424 rather than cation-π interactions, makes it a valuable pharmacological tool for characterizing H1 receptor variants . This compound can be used to functionally probe receptors with mutations in the binding pocket, helping to map the structural determinants of ligand recognition and receptor activation for both wild-type and variant receptors .

Reference Compound for Drug Repurposing and Lead Optimization Studies

As a compound with a documented Phase 2 clinical history, Oxadimedine offers a unique starting point for drug repurposing screens or as a reference standard in lead optimization . Its known dual pharmacology and advanced development status provide a valuable benchmark for comparing novel chemical entities designed to target similar pathways, potentially accelerating the early stages of drug discovery .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oxadimedine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.